
6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole is a chemical compound with the molecular formula C12H12ClFN2O and a molecular weight of 254.69 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the indazole ring, along with a tetrahydropyran-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindazole and 4-fluorobenzaldehyde.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Introduction of Tetrahydropyran-2-YL Group: The intermediate compound is then reacted with tetrahydropyran-2-yl chloride under specific conditions to introduce the tetrahydropyran-2-yl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the indazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The presence of the tetrahydropyran-2-yl group allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indazole derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the indazole ring can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The tetrahydropyran-2-yl group may also play a role in modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole include:
6-Chloro-4-fluoro-1-tetrahydropyran-2-yl-benzimidazole: A compound with a benzimidazole ring instead of an indazole ring.
6-Chloro-4-fluoro-1-tetrahydropyran-2-yl-pyrrole: A compound with a pyrrole ring instead of an indazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H12ClFN2O |
|---|---|
Peso molecular |
254.69 g/mol |
Nombre IUPAC |
6-chloro-4-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12ClFN2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2 |
Clave InChI |
PRXFVTXWHWTCOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


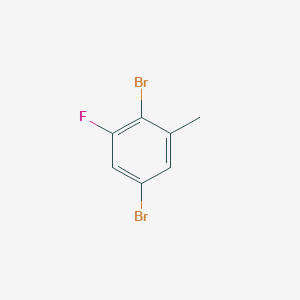

![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
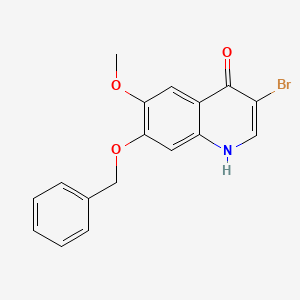
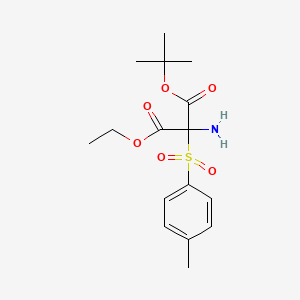

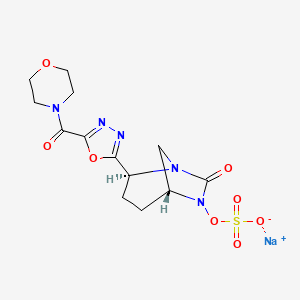
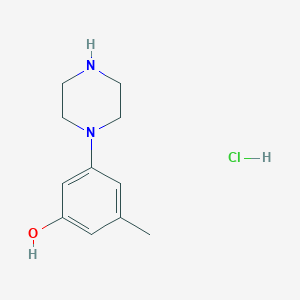
![[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate](/img/structure/B13911074.png)
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)
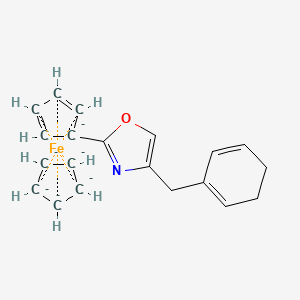

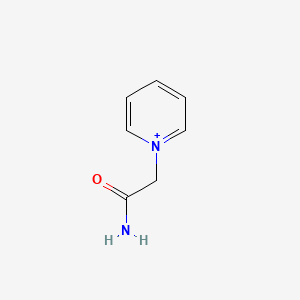
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)
